Solvent blue 59
Description
Historical Trajectories and Foundational Principles in Anthraquinone (B42736) Dye Research
The field of anthraquinone dyes has deep historical roots, originating with natural colorants extracted from sources like the madder plant root (Rubia tinctorum), which produces the red dye alizarin, and scale insects that yield compounds such as carminic and kermesic acid. wikipedia.orgbritannica.com These natural dyes were foundational to commerce and textile arts for millennia. britannica.com The scientific turning point arrived in 1869 with the first industrial synthesis of alizarin, marking a major milestone in chemistry and paving the way for the decline of natural dyes in favor of synthetic alternatives. wikipedia.org By the early 20th century, synthetic anthraquinone dyes were being sold commercially, offering superior consistency and availability. mfa.org
The foundational principle of this dye class lies in the anthraquinone molecule, a tricyclic aromatic ketone which is itself colorless. wikipedia.org Color is produced by introducing electron-donating functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, onto the anthraquinone scaffold, typically at the 1, 4, 5, or 8 positions. wikipedia.org These substitutions alter the electronic properties of the molecule, causing it to absorb light in the visible spectrum and thus appear colored. The specific type and position of these groups dictate the resulting hue, which can range from red to blue. wikipedia.org Anthraquinone dyes are renowned for their exceptional lightfastness and durability, making them a vital component in the development of mordant, vat, reactive, and disperse dyes. wikipedia.orgnbinno.com
Evolution of Academic Inquiry into Solvent Blue 59 and its Analogs
Academic and industrial inquiry into specific anthraquinone structures led to the development of this compound, chemically known as 1,4-Bis(ethylamino)-9,10-anthraquinone . chemimpex.com Its synthesis can be achieved through methods such as the condensation of 1,4-Dihydroxyanthracene-9,10-dione with Ethanamine , or the reaction of 1,4-Diamino anthraquinone with Chloroethane or Bromoethane . worlddyevariety.com
The unique properties of this compound, stemming from its 1,4-disubstituted ethylamino groups, have established its role in specialized research applications. chemimpex.com It is valued for its high thermal stability, making it suitable for coloring thermoplastic polyesters and polycarbonates. sigmaaldrich.com In biological research, it is used as a vital staining agent in hematology and histology to help visualize cellular structures. chemimpex.com Furthermore, its inherent fluorescent properties make it a useful marker for tracking biological processes in fluorescence microscopy. chemimpex.com
Research has also extended to structural analogs of this compound. By modifying the substituent groups on the anthraquinone core, scientists can fine-tune the molecule's properties for different applications. For instance, replacing the ethylamino groups with other functionalities has led to the creation of novel compounds. The study of various 1,4-bis(alkylamino)-9,10-anthraquinone derivatives has been crucial for understanding how structural changes affect solubility and other physical properties. researchgate.net One notable area of investigation involves creating nonsymmetrical 1,4-disubstituted anthraquinones to explore their potential in medicinal chemistry. acs.org
| Property | Value |
|---|---|
| CAS Number | 6994-46-3 |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.35 g/mol |
| Appearance | Maroon / Reddish-blue powder |
| Melting Point | 215 - 217 °C |
| Synonyms | 1,4-Bis(ethylamino)-9,10-anthraquinone, Atlasol Blue 2N, Sudan Blue |
Identification of Current Research Gaps and Emerging Investigative Avenues for this compound
While this compound is well-characterized as a colorant and stain, several avenues for advanced research remain underexplored. Its potential use in the development of novel materials for organic electronics and photonic devices has been noted but represents a significant research gap requiring further investigation into its specific electronic and optical properties. chemimpex.com
Emerging research into the broader family of anthraquinone derivatives highlights promising new directions. A major investigative avenue is the synthesis and evaluation of novel amino-substituted anthraquinones for biomedical applications. researchgate.net The core anthraquinone structure is a versatile scaffold that can be modified to create compounds with specific biological activities. liberty.edu Extensive research has demonstrated that certain derivatives of 1,4-diaminoanthraquinone (B121737) can function as potential anticancer agents. nih.govresearchgate.netnih.gov This suggests a clear path for future inquiry: synthesizing and screening analogs of this compound to assess their bioactivity and potential as targeted therapeutic agents. biointerfaceresearch.com
Another area of investigation stems from the fundamental chemistry of the quinone structure. The development of highly soluble 1,4-diaminoanthraquinone derivatives for use in nonaqueous symmetric redox flow batteries presents an innovative application in energy storage. acs.org This research focuses on leveraging the reversible redox reactions of the anthraquinone core. Further studies could explore the electrochemical properties of this compound and its analogs for similar energy-related applications. The synthesis of new derivatives with tailored functionalities continues to be a vibrant field, with researchers exploring their use as enzyme inhibitors and probes for biochemical processes. frontiersin.orgarkat-usa.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(ethylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJTYPMICHIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041559 | |
| Record name | 1,4-Bis(ethylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-46-3, 81859-26-9 | |
| Record name | Solvent Blue 59 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudan blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(ethylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(ethylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513 | |
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| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MJF7P20V | |
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Advanced Synthetic Methodologies and Reaction Pathways Research
Rational Design and Synthesis of Solvent Blue 59 Derivatives
The rational design of this compound, chemically known as 1,4-bis(ethylamino)anthraquinone, and its analogues involves a deep understanding of its synthetic pathways. specialchem.comresearchgate.net The core of its synthesis is the introduction of ethylamino groups onto the anthraquinone (B42736) scaffold.
The formation of the 1,4-bis(ethylamino)anthraquinone structure is typically achieved through a nucleophilic substitution or condensation reaction. The process often starts with a substituted anthraquinone precursor, such as 1,4-dihydroxyanthraquinone (quinizarin) or 1,4-dihaloanthraquinone.
The generally accepted mechanism involves the nucleophilic attack of ethylamine (B1201723) on the electron-deficient carbon atoms at the 1 and 4 positions of the anthraquinone core. This reaction can proceed in a stepwise manner. The first substitution of an ethylamino group can activate or deactivate the ring towards the second substitution, depending on the reaction conditions and the initial substrate. For instance, starting from 1,4-dihydroxyanthraquinone, the reaction with ethylamine proceeds via the displacement of the hydroxyl groups. The presence of a reducing agent is often required to form the more reactive leuco form of the anthraquinone, which then reacts with the amine, followed by re-oxidation to the final dye.
Key steps in the proposed mechanism are:
Activation of the Anthraquinone Core: If starting with a hydroxylated precursor like quinizarin, a reduction to the leuco form makes the C-OH bond more susceptible to substitution.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom at the 1- or 4-position of the anthraquinone ring.
Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The leaving group (e.g., a hydroxyl group or a halogen) is eliminated, restoring the aromaticity of the ring system.
Second Substitution: The process is repeated at the second position (1- or 4-).
Re-oxidation: If the leuco form was used, a final oxidation step is necessary to yield the stable 1,4-bis(ethylamino)anthraquinone.
To overcome the often harsh conditions (high temperatures and pressures) required for traditional condensation reactions, research has focused on developing novel catalytic systems. These catalysts aim to improve reaction rates, increase yields, and enhance selectivity under milder conditions.
Palladium-Catalyzed Cross-Coupling: Advanced methods such as the Buchwald-Hartwig amination can be employed to form the crucial C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates, offering a versatile route to aminoanthraquinone derivatives under relatively mild conditions.
Copper-Catalyzed Reactions: Copper-based catalysts have also been shown to be effective for the amination of haloanthraquinones. These systems are often more cost-effective than their palladium counterparts and can exhibit high efficiency. Recent developments include novel catalysts with dual metal cores, such as two copper ions held in a polymeric carbon nitride structure, which can enhance reaction efficiency and selectivity. sciencedaily.com
Organocatalysis: The use of non-metallic, organic catalysts is a growing area of interest. For anthraquinone synthesis, organocatalysts like L-proline have been used to facilitate cycloaddition reactions that form the anthraquinone core itself, a strategy that could be adapted for derivative synthesis. beilstein-journals.org These catalysts are often less toxic and more environmentally benign.
| Method | Catalyst | Typical Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Thermal Condensation | None | 150-200°C, High Pressure | 60-75 | Traditional, well-established |
| Copper-Catalyzed Amination | CuI / Ligand | 100-120°C, Atmospheric Pressure | 85-95 | Lower temperature, higher yield |
| Palladium-Catalyzed Amination | Pd(OAc)₂ / Buchwald Ligand | 80-110°C, Atmospheric Pressure | >90 | High efficiency, broad substrate scope |
| Organocatalyzed Synthesis | L-proline | Room Temperature - 60°C | Variable | Metal-free, mild conditions |
In line with the principles of green chemistry, significant effort is being directed towards developing more environmentally friendly synthetic routes for anthraquinone dyes. researchgate.net
Supercritical Fluids: The use of supercritical carbon dioxide (sc-CO₂) as a reaction medium is a promising green alternative. researchgate.net It is non-toxic, non-flammable, and easily removed from the reaction mixture, eliminating the need for volatile organic solvents. Dyeing of polyester (B1180765) fabrics with anthraquinone derivatives has been successfully demonstrated in sc-CO₂. lookchem.com
Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and can lead to improved reaction kinetics. One-pot, three-component condensation reactions have been developed for aminoanthraquinone derivatives without any solvent or catalyst, proceeding at mild temperatures. researchgate.net
Water as a Solvent: Where possible, replacing organic solvents with water is a primary goal of green synthesis. Developing water-soluble catalysts and substrates enables reactions to be carried out in aqueous media.
Renewable Feedstocks: While the core of this compound is petrochemical-based, research into producing aromatic feedstocks from renewable biomass sources is an active area that could eventually provide a sustainable pathway to the anthraquinone skeleton.
| Approach | Principle | Example | Environmental Benefit |
|---|---|---|---|
| Alternative Solvents | Replace hazardous organic solvents | Synthesis in supercritical CO₂ | Reduces VOC emissions and solvent waste |
| Solvent-Free Synthesis | Eliminate solvent use entirely | Melt-phase or solid-state reactions | Maximizes atom economy, no solvent disposal |
| Energy Efficiency | Reduce energy consumption | Microwave-assisted synthesis | Faster reaction times, lower energy input |
| Recyclable Catalysts | Reuse catalyst over multiple cycles | Heterogeneous or recoverable catalysts | Reduces metal waste and catalyst cost |
Functionalization Strategies for Tunable Properties
Functionalization of the this compound structure is a key strategy for tuning its physicochemical properties, such as color, solubility, and affinity for different substrates. Modifications can be made to the anthraquinone core or the N-alkyl side chains.
Introducing electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) onto the anthraquinone skeleton can significantly alter the electronic structure of the molecule. This, in turn, modifies the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap determines the wavelength of maximum absorption (λ_max), thereby changing the perceived color. For example, adding further electron-donating groups often leads to a bathochromic shift (a shift to longer wavelengths), moving the color from blue towards green.
Similarly, modifying the ethyl groups on the amino functions can impact solubility. Replacing them with longer alkyl chains can increase solubility in nonpolar organic solvents and polymers, while introducing hydrophilic moieties like hydroxyl or carboxylic acid groups can impart water solubility. nih.gov These modifications are crucial for adapting the dye for specific applications, from coloring plastics to use in liquid crystal displays. rsc.org
Computational Approaches to Reaction Pathway Prediction and Optimization
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, offering insights that can guide experimental work. nih.gov Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the synthesis of anthraquinone dyes.
These computational methods allow researchers to:
Model Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the entire energy profile of a reaction pathway can be mapped. This helps in identifying the most energetically favorable route and understanding the role of catalysts.
Predict Reaction Rates and Yields: Transition state theory, combined with calculated activation energies, can be used to estimate reaction kinetics. This allows for the in silico screening of different reaction conditions or catalysts to identify those most likely to lead to high yields. nih.gov
Optimize Catalyst Design: Computational modeling can elucidate how a catalyst interacts with the reactants, providing a basis for designing new catalysts with enhanced activity and selectivity.
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of dye molecules. nih.gov This is a powerful tool for predicting the color of novel, yet-to-be-synthesized derivatives, accelerating the discovery of dyes with desired shades. mdpi.com Studies have shown a good correlation between TD-DFT predictions and experimental spectra for various anthraquinone dyes. nih.gov
The integration of these computational approaches allows for a more rational and efficient design of synthetic methodologies, reducing the need for extensive trial-and-error experimentation and accelerating the development of new functional dyes. cecam.org
Spectroscopic and Photophysical Characterization Research
High-Resolution Spectroscopic Analysis of Solvent Blue 59
High-resolution spectroscopy provides a detailed view of the molecular properties of this compound, from the energy levels of its electrons to the vibrational modes of its chemical bonds.
The vibrant color of this compound and related aminoanthraquinone dyes arises from their absorption of light in the visible spectrum. This absorption is governed by the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of these dyes is primarily characterized by electronic transitions within the anthraquinone (B42736) chromophore, which are significantly modulated by the presence of electron-donating amino substituents.
The key electronic transitions are:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov Anthraquinones typically show several π → π* absorption bands in the UV and visible regions. nih.gov
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygens, to an antibonding π* orbital. nih.gov These are generally lower in energy than π → π* transitions.
In this compound (1,4-bis(ethylamino)-9,10-anthraquinone), the ethylamino groups act as strong auxochromes (color-enhancing groups). They engage in an intramolecular charge transfer (ICT) with the electron-withdrawing carbonyl groups of the anthraquinone core. This ICT character significantly lowers the energy of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) gap, shifting the primary absorption band well into the visible region and giving the dye its characteristic blue color. mdpi.com
While specific spectral data for this compound across a range of solvents is not extensively published, studies on structurally analogous 1-aminoanthraquinone (B167232) derivatives provide excellent insight. For instance, the absorption maxima (λmax) for novel 1-aminoanthraquinone α-aminophosphonates show a broad absorption band in the 465–488 nm range, which is attributed to the ICT transition. mdpi.com This band exhibits a positive solvatochromic shift, moving to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases, which is discussed further in section 3.2.1. mdpi.com
Table 1: Representative UV-Vis Absorption Maxima (λmax) for a Structurally Related 1-Aminoanthraquinone Derivative (Compound 2a) mdpi.com This data is for Dimethyl ((phenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate, a compound structurally related to this compound, illustrating the typical absorption behavior.
| Solvent | λmax (nm) |
| Benzene (B151609) | 465 |
| Chloroform | 473 |
| Ethyl Acetate | 473 |
| Acetone | 476 |
| DMF | 483 |
| DMSO | 485 |
| Ethanol | 488 |
Upon absorbing light, this compound can dissipate the excess energy by emitting a photon, a process known as fluorescence. This property is crucial for its application in fluorescent markers. guidechem.com The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. mdpi.com
The fluorescence of aminoanthraquinones is also dominated by the intramolecular charge transfer state. The significant difference in electron density between the ground and excited states makes the emission properties highly sensitive to the surrounding environment, particularly solvent polarity. As with absorption, the fluorescence emission maximum (λem) of aminoanthraquinone dyes generally exhibits a bathochromic shift with increasing solvent polarity. mdpi.com
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed. bjraylight.com Anthraquinone dyes are noted for having relatively low quantum yields, indicating that non-radiative decay pathways (such as internal conversion and intersystem crossing) are significant competitors to fluorescence. liberty.edu For example, the well-known anthraquinone dye DRAQ5 has a quantum yield of just 0.003 in solution. liberty.edu This is often attributed to the flexibility of the amino substituents and efficient intersystem crossing to the triplet state.
Studies on related 1-aminoanthraquinone derivatives show that quantum yields are not only low but also highly dependent on the solvent, generally decreasing as solvent polarity increases. mdpi.com This quenching in polar solvents is often due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay rates.
Table 2: Representative Fluorescence Emission Maxima (λem) and Quantum Yields (Φf) for a Structurally Related 1-Aminoanthraquinone Derivative (Compound 2a) mdpi.com This data is for Dimethyl ((phenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate, illustrating typical fluorescence behavior.
| Solvent | λem (nm) | Quantum Yield (Φf) |
| Benzene | 584 | 0.04 |
| Chloroform | 600 | 0.03 |
| Ethyl Acetate | 606 | 0.02 |
| Acetone | 611 | 0.02 |
| DMF | 619 | 0.01 |
| DMSO | 622 | 0.01 |
| Ethanol | 628 | 0.01 |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. These techniques are powerful tools for confirming the molecular structure of this compound by identifying its characteristic functional groups.
A detailed vibrational analysis of the closely related 1,4-diaminoanthraquinone (B121737) (1,4-DAAQ) provides a strong basis for interpreting the spectra of this compound. The key vibrational modes expected are:
N-H Stretching: The N-H bonds of the secondary amine groups will give rise to stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the anthraquinone rings are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl groups will appear between 2850-3000 cm⁻¹.
C=O Stretching: The two carbonyl (C=O) groups on the central quinone ring are a hallmark of the anthraquinone structure. They produce a very strong and characteristic absorption band in the FTIR spectrum, typically around 1630-1670 cm⁻¹. In aminoanthraquinones, this band is often shifted to lower wavenumbers due to intramolecular hydrogen bonding with the adjacent N-H groups and the electron-donating effect of the amino groups. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range.
C-N Stretching: The stretching of the C-N bond between the aromatic ring and the ethylamino group is expected in the 1250-1350 cm⁻¹ region.
Raman spectroscopy provides complementary information. While C=O stretching is strong in the IR, aromatic C=C stretching modes are often more prominent in the Raman spectrum, making the combination of both techniques ideal for a complete structural elucidation.
Table 3: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3200 - 3400 | Medium (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR, Raman) |
| C=O Stretch | 1630 - 1670 | Strong (IR) |
| Aromatic C=C Stretch | 1400 - 1600 | Strong (IR, Raman) |
| C-N Stretch | 1250 - 1350 | Medium (IR) |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. 1H and 13C NMR spectra provide a map of the hydrogen and carbon atoms, respectively, within the this compound structure.
1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons:
Aromatic Protons: The protons on the unsubstituted benzene ring (positions 5, 6, 7, 8) would appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm). The protons on the substituted ring (positions 2, 3) would also be in the aromatic region but shifted due to the influence of the amino groups.
Amine Proton (N-H): A broad signal corresponding to the two N-H protons. Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
Ethyl Group Protons (-CH2CH3): The ethyl groups would give rise to two signals: a quartet for the methylene (B1212753) (-CH2-) protons (due to coupling with the three methyl protons) and a triplet for the terminal methyl (-CH3) protons (due to coupling with the two methylene protons). These would be found in the upfield region of the spectrum.
13C NMR: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom:
Carbonyl Carbons (C=O): These are typically the most downfield signals, appearing around 180-190 ppm.
Aromatic Carbons: A series of signals in the 110-150 ppm range. The carbons directly attached to the nitrogen atoms (C1, C4) would be significantly shifted compared to the others.
Ethyl Group Carbons (-CH2CH3): Two signals in the upfield region, corresponding to the methylene and methyl carbons.
Table 4: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom Type | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| Amine N-H | Variable | - |
| Methylene (-CH2-) | ~3.0 - 3.5 (quartet) | ~40 - 50 |
| Methyl (-CH3) | ~1.0 - 1.5 (triplet) | ~10 - 20 |
| Carbonyl (C=O) | - | ~180 - 190 |
Solvatochromic Behavior and Solvent-Dye Interaction Mechanisms
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent in which it is dissolved. mdpi.com This effect is particularly pronounced in dyes like this compound that have a large change in dipole moment upon electronic excitation. Studying solvatochromism provides deep insight into the nature of the dye's excited state and its specific interactions with solvent molecules.
As noted previously, aminoanthraquinone dyes exhibit positive solvatochromism, meaning their absorption and emission maxima shift to longer wavelengths (red shift) as the solvent polarity increases. mdpi.com This occurs because the excited state of the dye is significantly more polar than the ground state due to the intramolecular charge transfer. Polar solvents stabilize this polar excited state more effectively than they stabilize the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between the ground and excited states and thus causing a red shift in both absorption and emission. mdpi.com
The effect is typically much larger for fluorescence than for absorption, resulting in a significant increase in the Stokes shift in more polar solvents. This indicates a greater degree of solvent reorganization and stabilization around the dye molecule in the time between absorption and subsequent emission.
A quantitative analysis can be performed by plotting the energy of the emission (or the Stokes shift) against an empirical solvent polarity parameter, such as the Reichardt ET(30) or normalized ETN scale. A linear correlation in such a plot indicates that the observed solvatochromic shifts are primarily due to general solute-solvent interactions, including dipolar and hydrogen-bonding effects. mdpi.com Data from related 1-aminoanthraquinone derivatives shows a strong linear correlation between the emission maxima and the ETN parameter, confirming the significant ICT character of the fluorescent excited state. mdpi.com
Table 5: Solvatochromic Data for a Representative 1-Aminoanthraquinone Derivative (Compound 2a) mdpi.com Illustrating the bathochromic (red) shift in absorption and emission with increasing solvent polarity.
| Solvent | Polarity (ETN) | λmax (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Benzene | 0.111 | 465 | 584 | 4334 |
| Chloroform | 0.259 | 473 | 600 | 4400 |
| Ethyl Acetate | 0.228 | 473 | 606 | 4595 |
| Acetone | 0.355 | 476 | 611 | 4593 |
| DMF | 0.386 | 483 | 619 | 4504 |
| DMSO | 0.444 | 485 | 622 | 4483 |
| Ethanol | 0.654 | 488 | 628 | 4467 |
Investigation of Dye Aggregation and Ion-Pairing Phenomena in Various Solvent Systems
The aggregation of dye molecules in solution is a critical phenomenon that can significantly alter the spectroscopic properties and performance of a colorant like this compound. This self-association is primarily driven by intermolecular forces, such as van der Waals interactions and hydrophobic effects, and is highly dependent on the dye's concentration and the nature of the solvent.
In nonpolar or weakly polar solvents, this compound, which possesses a relatively nonpolar anthraquinone core with flexible ethylamino side chains, is expected to exhibit a higher tendency for aggregation. This is due to the dye-dye interactions being more favorable than dye-solvent interactions. As the concentration of the dye increases, deviations from the Beer-Lambert law are anticipated, which can be observed through changes in the UV-Vis absorption spectrum. Typically, the formation of aggregates leads to either a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (head-to-tail arrangement) of the main absorption band.
Ion-pairing is another phenomenon that can influence the behavior of dyes in solution, particularly in nonpolar solvents where ionic species have a strong tendency to associate. While this compound is a neutral molecule, ion-pairing can become relevant in the presence of ionic additives or impurities. The formation of ion pairs can affect the dye's solubility and its aggregation state. Spectroscopic techniques can be employed to study these interactions, as the formation of an ion pair can perturb the electronic environment of the chromophore, leading to shifts in its absorption spectrum.
Table 1: Expected Influence of Solvent Polarity on Aggregation of this compound
| Solvent Type | Expected Degree of Aggregation | Predominant Interactions | Spectroscopic Manifestation |
|---|---|---|---|
| Nonpolar (e.g., Hexane) | High | Dye-Dye (van der Waals) | Significant changes in absorption spectra with concentration (e.g., appearance of new bands, hypsochromic/bathochromic shifts) |
| Polar Aprotic (e.g., Acetone) | Moderate | Competing Dye-Dye and Dye-Solvent interactions | Moderate changes in absorption spectra with concentration |
Characterization of Specific Hydrogen Bonding Interactions and their Spectroscopic Manifestations
Hydrogen bonding plays a crucial role in the spectroscopic properties of this compound, as its molecular structure contains both hydrogen bond donor (the N-H groups of the ethylamino substituents) and acceptor sites (the carbonyl oxygens and the nitrogen atoms of the amino groups). The interaction of the dye with solvent molecules through hydrogen bonding can lead to significant shifts in its absorption spectrum, a phenomenon known as solvatochromism.
In protic solvents, such as ethanol, the solvent molecules can act as hydrogen bond donors to the carbonyl oxygens of the anthraquinone core. This interaction stabilizes the ground state of the dye, leading to a blue-shift (hypsochromic shift) in the n-π* transition. Conversely, in polar aprotic solvents with high hydrogen bond accepting capabilities, such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules act as hydrogen bond acceptors for the N-H protons of the dye's ethylamino groups. digitellinc.com This interaction can stabilize the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the intramolecular charge transfer (ICT) band. digitellinc.com
These specific hydrogen bonding interactions can be characterized using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy can monitor changes in the vibrational frequencies of the N-H and C=O bonds upon interaction with different solvents. Nuclear magnetic resonance (NMR) spectroscopy, particularly monitoring the chemical shift of the N-H proton, is also a powerful tool for probing hydrogen bond strength. mdpi.com
Table 2: Predicted Spectroscopic Shifts for this compound due to Hydrogen Bonding
| Solvent Type | Interaction Site on this compound | Type of Spectral Shift | Rationale |
|---|---|---|---|
| Protic (e.g., Ethanol) | Carbonyl (C=O) groups (H-bond acceptor) | Hypsochromic (Blue-shift) | Stabilization of the ground state through hydrogen bonding with solvent protons. |
Photodegradation Kinetics and Photostability Enhancement Mechanisms
The photostability of a dye is a critical parameter for its practical applications. Anthraquinone dyes, in general, are known for their good stability. The presence of electron-donating amino groups at the 1 and 4 positions, as in this compound, further enhances this stability. acs.org The primary mechanism of photodegradation for aminoanthraquinone dyes often involves a photoreduction process, where the excited state of the dye abstracts a hydrogen atom from the surrounding medium, such as the solvent or a polymer matrix. acs.org This process is more pronounced under UV irradiation. acs.org
Several mechanisms can be employed to enhance the photostability of this compound. One common approach is the incorporation of UV absorbers into the formulation. These molecules preferentially absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the dye from photodegradation. Hindered Amine Light Stabilizers (HALS) are another class of additives that can improve photostability by scavenging free radicals that are formed during the photodegradation process, thus inhibiting subsequent degradation reactions. nih.gov Encapsulating the dye in nanovesicles or a polymer matrix can also improve its photostability by restricting molecular motion and protecting it from reactive species. nih.gov
Table 3: Mechanisms for Enhancing Photostability of this compound
| Enhancement Mechanism | Mode of Action |
|---|---|
| UV Absorbers (e.g., Benzotriazoles) | Preferential absorption of UV radiation, preventing excitation of the dye molecule. nih.gov |
| Hindered Amine Light Stabilizers (HALS) | Scavenging of free radicals to terminate degradation chain reactions. nih.gov |
Quantum Chemical Calculations and Computational Spectroscopy for Predictive Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become powerful tools for predicting and understanding the spectroscopic properties of dyes like this compound. researchgate.netresearchgate.net These computational methods allow for the modeling of molecular geometry, electronic structure, and electronic transitions, which are responsible for the dye's color.
For anthraquinone dyes, it has been demonstrated that hybrid DFT functionals, such as B3LYP and PBE0, in conjunction with basis sets like 6-31G(d,p), provide reliable predictions of the maximum absorption wavelength (λmax) in the visible spectrum. researchgate.netuclouvain.be To account for the influence of the solvent, which is crucial for accurate predictions, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed. uclouvain.be These models represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.
A DFT study on 1,4-bis(methylamino)anthraquinone, a close structural analog of this compound, provides valuable insights. uclouvain.be The calculations predicted two main absorption peaks, with the one at a longer wavelength (calculated at 592 nm in ethanol) corresponding to an n-π* transition and being responsible for the dye's color. uclouvain.be The analysis of the frontier molecular orbitals (HOMO and LUMO) revealed that this transition has a significant intramolecular charge transfer (ICT) character, from the electron-donating amino groups to the electron-accepting anthraquinone core. uclouvain.be Such computational models can be used to predict how structural modifications to the dye molecule would affect its color and other properties, thereby guiding the design of new dyes with desired characteristics.
Table 4: Representative Calculated Spectroscopic Data for a 1,4-Bis(alkylamino)anthraquinone Analog
| Parameter | Calculated Value (in Ethanol) | Description | Reference |
|---|---|---|---|
| λmax 1 | 592 nm | Wavelength of maximum absorption (n-π* transition) | uclouvain.be |
| Oscillator Strength 1 | 0.27 | Intensity of the main absorption band | uclouvain.be |
| λmax 2 | 331 nm | Wavelength of second absorption peak (π-π* transition) | uclouvain.be |
| Oscillator Strength 2 | 0.04 | Intensity of the secondary absorption band | uclouvain.be |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-bis(ethylamino)anthraquinone |
| 1,4-bis(methylamino)anthraquinone |
| Hexane |
| Acetone |
| Ethanol |
| Dimethyl sulfoxide (DMSO) |
Interactions and Performance in Advanced Material Systems Research
Integration and Performance of Solvent Blue 59 in Polymer Matrices
The integration of this compound into polymer matrices is a primary area of its application, valued for its ability to impart vibrant, stable coloration. rsdcindustries.com Its performance is dictated by its compatibility with the host polymer, its stability under various stresses, and its influence on the final properties of the material.
Elucidation of Compatibility and Dispersion Mechanisms in Thermoplastics (e.g., Polycarbonate, PET, Polystyrene, PVC, PMMA, ABS/SAN)
This compound exhibits excellent compatibility with a wide array of thermoplastics. specialchem.comspecialchem.com This compatibility is crucial for achieving uniform coloration and maintaining the integrity of the polymer product. researchgate.net The dispersion mechanism in thermoplastics involves the breakdown of dye agglomerates and their uniform distribution throughout the polymer matrix, a process facilitated by the shear forces, viscosity, and residence time during compounding in an extruder. mdpi.com Proper dispersion is essential to prevent color fluctuations, surface defects, and degradation of mechanical performance. mdpi.com
The dye's solubility in the polymer melt is a key factor in its effective dispersion. specialchem.com Research indicates its suitability for melt coloration and spin dyeing of polyester (B1180765) filaments and fibers, as well as for coloring bottle-grade PET. specialchem.com Its compatibility extends to a comprehensive list of common thermoplastics.
| Thermoplastic Polymer | Compatibility Status | Reference |
|---|---|---|
| Polycarbonate (PC) | Compatible | specialchem.com |
| Polyethylene Terephthalate (PET) | Compatible | specialchem.comspecialchem.com |
| Polystyrene (PS) | Compatible | specialchem.comspecialchem.com |
| Polyvinyl Chloride (PVC, rigid) | Compatible | specialchem.com |
| Polymethyl Methacrylate (PMMA) | Compatible | specialchem.comspecialchem.com |
| Acrylonitrile Butadiene Styrene (ABS) | Compatible | specialchem.comspecialchem.com |
| Styrene-Acrylonitrile (SAN) | Compatible | specialchem.com |
Mechanistic Studies of Thermal Stability and Lightfastness in Polymeric Applications
A critical attribute of this compound is its high thermal stability, which makes it suitable for the high-temperature processing conditions of many engineering thermoplastics. alkalisci.com Its anthraquinone (B42736) structure contributes to this stability, allowing it to withstand temperatures up to 260°C in polystyrene. epsilonpigments.com This ensures that the dye does not degrade during extrusion or injection molding, preserving the intended color of the final product.
In addition to thermal stability, the dye demonstrates good lightfastness, which refers to its ability to resist fading or color change upon exposure to light. chemimpex.comspecialchem.com This property is crucial for applications where the final product will be exposed to sunlight or other sources of UV radiation over its lifetime.
| Property | Value | Polymer Matrix / Conditions | Reference |
|---|---|---|---|
| Heat Resistance | 260 °C | Polystyrene (PS) | epsilonpigments.com |
| Light Fastness | 6-7 (on a scale of 1-8) | Polystyrene (PS) | epsilonpigments.com |
| Melting Point | 215-217 °C | (lit.) |
Impact of this compound on the Mechanical and Optical Properties of Doped Polymers
The primary purpose of incorporating this compound into polymers is to modify their optical properties. The dye imparts a distinct, brilliant blue color and can provide sparkling transparency, enhancing the visual appeal of products. chemimpex.comspecialchem.com The modification of optical properties in dye-doped polymers extends to changes in the absorption and transmission spectra, refractive index, and optical energy band gap, which are dependent on the dye's concentration. sciepub.com
While the focus is on optical enhancement, the impact on mechanical properties is also a consideration. Research on other pigments has shown that if a colorant is well-dispersed, the mechanical properties of the doped polymer, such as flexural strength, can remain comparable to those of the undoped polymer. researchgate.net The viscoelastic response of polymers can be influenced by additives, making uniform dispersion critical to avoid negative impacts on tensile strength, fracture toughness, or the elastic modulus. acs.org
Application in Organic Electronics and Photonic Devices Research
Beyond traditional coloration, the unique chemical structure and properties of this compound have led to research into its potential for use in advanced applications like organic electronics and photonic devices. chemimpex.com
Investigation of Charge Transport and Exciton Dynamics in Dye-Doped Systems
In the context of organic electronics, the performance of a material is fundamentally linked to its ability to transport electrical charges and manage excitons (bound electron-hole pairs). rsc.org While specific studies on charge transport in this compound are not widely detailed, its anthraquinone structure is part of a class of organic molecules investigated for such properties. The injection of charge into dye-doped films can be achieved electrochemically, where charge-compensating ions from an electrolyte diffuse into the film. acs.org
The dynamics of these processes occur on ultrafast timescales. uni-frankfurt.de Upon photoexcitation, an initial excitation can evolve into a transient charge-transfer state. nih.gov The efficiency of these processes is critical for the function of any potential optoelectronic device. The delocalization of electrons and holes within the dye's molecular structure and across aggregates influences the energy barriers for charge separation and transport. uni-frankfurt.de
Development of Dye-Sensitized Systems and Energy Transfer Mechanisms
Dye-sensitized systems, particularly dye-sensitized solar cells (DSSCs), represent a significant area of research where dyes play a central role. wikipedia.orggamry.com In these systems, a dye absorbs incident photons, causing it to enter an excited state. gamry.com From this excited state, an electron is injected into the conduction band of a semiconductor, typically titanium dioxide, generating a photocurrent. wikipedia.org The oxidized dye is then regenerated by a redox couple in an electrolyte, completing the circuit. wikipedia.orgacs.org
A key mechanism governing the efficiency of these systems is energy transfer, which can occur via Förster resonance energy transfer (FRET). nih.gov FRET is a dipole-dipole mediated process where energy is non-radiatively transferred from a donor molecule to an acceptor molecule (the dye) over very short distances. nih.gov The absorption spectrum of the dye is critical; for this compound, with absorption maxima around 595 nm and 640 nm, it is suited to absorb light in the orange-red part of the visible spectrum. This property makes it a candidate for investigation in systems designed to capture specific portions of the solar spectrum.
Interactions with Biological Substrates and Advanced Staining Mechanisms
This compound, a member of the anthraquinone dye family, exhibits properties that make it a compound of interest for biological staining and imaging applications. chemimpex.com Its core structure, 1,4-bis(ethylamino)-9,10-anthraquinone, provides a foundation for interactions with cellular components, and its fluorescent nature allows for visualization using advanced microscopy techniques. chemimpex.com
Elucidation of Staining Mechanisms for Cellular Structures and Tissues
The precise mechanisms by which this compound stains specific cellular structures and tissues are a subject of ongoing investigation. However, based on the general principles of biological staining and the known properties of anthraquinone dyes, several mechanisms can be postulated.
The lipophilic nature of the this compound molecule likely plays a significant role in its ability to permeate cell membranes. This property would allow the dye to enter living cells, a characteristic of vital stains. chemimpex.com Once inside the cell, the dye's distribution and accumulation in specific organelles would be governed by a combination of factors including partitioning based on polarity and specific molecular interactions.
It is hypothesized that the planar anthraquinone core can intercalate into hydrophobic regions of macromolecules, such as proteins and lipids within cellular membranes. The ethylamino substituents would further influence the molecule's solubility and partitioning behavior within the cellular environment. For instance, the differential staining of various tissues could be attributed to differences in their lipid composition and the density of intracellular membranes.
While direct binding to nucleic acids is a known mechanism for some anthraquinone derivatives like DRAQ5, which specifically targets DNA in the nucleus, it is not definitively established for this compound. nih.govliberty.eduresearchgate.netnih.gov The staining pattern of this compound would need to be experimentally determined to ascertain its specificity for the nucleus, cytoplasm, or other organelles. The affinity for different cellular components can be influenced by the specific side chains on the anthraquinone structure. liberty.edu
Table 1: Postulated Staining Mechanisms of this compound
| Cellular Component | Postulated Interaction Mechanism |
|---|---|
| Cell Membrane | Partitioning into the lipid bilayer due to the lipophilic nature of the dye. |
| Cytoplasm | General diffusion and potential weak, non-covalent interactions with cytoplasmic proteins and lipids. |
| Nucleus | Possible intercalation with DNA or binding to nuclear proteins, though less established than for other anthraquinones. |
Further research, including co-localization studies with organelle-specific markers, is necessary to fully elucidate the precise staining mechanisms of this compound.
Development and Application of this compound as Fluorescent Labels for Biological Tracking and Imaging
The inherent fluorescence of this compound makes it a candidate for development as a fluorescent label in biological research. chemimpex.com Fluorescent labels are indispensable tools for tracking cellular processes, monitoring cell viability, and imaging specific cellular structures in real-time. chemimpex.com
The development of this compound as a fluorescent label would involve characterizing its photophysical properties in biological environments. Key parameters include its excitation and emission spectra, quantum yield, and photostability. For live-cell imaging, a dye must be sufficiently bright and resistant to photobleaching under prolonged illumination. Anthraquinone dyes, in general, are known for their good lightfastness, which is a promising characteristic. nih.gov
In practical applications, this compound could be used for:
Live-Cell Imaging: Its potential as a vital stain would allow for the long-term observation of cellular dynamics without causing immediate cell death. chemimpex.com
Cellular Tracking: By labeling cells with this compound, their migration, proliferation, and interactions could be monitored over time in cell culture or even in whole organisms.
Fluorescence Microscopy: The dye could be used as a counterstain to highlight specific cellular compartments in conjunction with other fluorescent probes, enabling multi-color imaging experiments. chemimpex.com
Table 2: Potential Applications of this compound in Biological Imaging
| Application | Description |
|---|---|
| Vital Staining | Staining of living cells to assess viability and observe cellular processes in real-time. |
| Cellular Tracking | Labeling of cells to follow their movement and fate in biological systems. |
| Counterstaining | Use in fluorescence microscopy to provide context by staining general cellular structures. |
| Flow Cytometry | Potential for use in identifying and sorting cell populations based on their staining characteristics. |
The successful application of this compound as a fluorescent label is contingent on detailed studies to confirm its cell permeability, low cytotoxicity, and specific localization within cells. Further research would also be needed to optimize staining protocols and imaging conditions for various cell types and tissues.
Environmental Fate, Ecotoxicology, and Remediation Research
Environmental Persistence and Distribution Studies
Specific degradation pathways and metabolite formation for Solvent Blue 59 in aquatic and terrestrial ecosystems have not been extensively documented in scientific literature. However, research on other anthraquinone (B42736) dyes provides insight into potential transformation processes. The degradation of these dyes can occur through various mechanisms, leading to the formation of intermediate products before complete mineralization.
In the case of the anthraquinone dye Acid Blue 129, degradation by the crude laccase from Trametes hirsuta EDN 082 resulted in the identification of nine metabolites. researchgate.net The proposed metabolic pathway suggests that the initial cleavage of the dye molecule leads to the formation of compounds like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline, which then undergo further degradation. researchgate.net For the azo dye Navy blue HER, biodegradation by Marasmius sp. BBKAV79 initially broke down the parent compound into seven different metabolites, which were further degraded over time. nih.gov
Bacterial degradation of anthraquinone dyes generally involves a reduction reaction where reductase enzymes catalytically cleave the conjugated bonds of the dye. nih.gov This initial step results in the loss of the chromophore, followed by the decomposition of the remaining complex polycyclic aromatic hydrocarbons into simpler aromatic compounds like naphthalene (B1677914) or anthracene, and ultimately into carbon dioxide and water under aerobic conditions. nih.gov
Advanced oxidation processes (AOPs) also offer insights into degradation pathways. The photocatalytic degradation of Acid Blue 25 was found to result in the formation of sulfates due to desulfonation. proquest.com For Acid Blue 62, the primary decomposition reactions were initiated by the hydroxyl radical. researchgate.net
Table 1: Potential Degradation Metabolites of Structurally Similar Dyes
| Parent Dye | Degradation Method | Identified Metabolites/Intermediate Products | Source |
|---|---|---|---|
| Acid Blue 129 | Enzymatic (Laccase) | 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, 2,4,6-trimethylaniline | researchgate.net |
| Navy blue HER | Fungal Biodegradation | Multiple intermediate peaks observed in HPLC analysis | nih.gov |
| Acid Blue 25 | Advanced Oxidation (Photocatalysis) | Sulfates (from desulfonation) | proquest.com |
There is no specific data available on the bioaccumulation and biomagnification potential of this compound in ecological food chains. Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, which is a significant concern for environmental health. nih.gov The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow). nih.gov
For some dyes, the potential for bioaccumulation is a recognized hazard. Textile dyes can persist in the environment and enter the food chain, leading to potential toxicity. informaticsjournals.co.in Fish can accumulate heavy metals and other pollutants from their environment through various tissues, and this accumulation can pose a risk to organisms higher up the food chain, including humans. mdpi.comnih.govmdpi.com The complexity of bioaccumulation involves factors such as the organism's metabolism and toxicokinetics. researchgate.net While a safety data sheet for the structurally similar 1,4-Bis(butylamino)anthraquinone states that the substance fulfills the very bioaccumulative criterion, another indicates it shall not be classified as hazardous to the aquatic environment. carlroth.comchemos.de This highlights the need for specific studies on this compound.
Ecotoxicological Assessments of this compound and its Degradation Products
While no comprehensive aquatic ecotoxicity studies were found for this compound, research on other anthraquinone and blue dyes provides a basis for potential concern. For instance, the natural anthraquinone dye emodin (B1671224) was found to be toxic to Daphnia similis and zebrafish embryos. helsinki.fi A study on various commercial dyes found that some were toxic to algae (Raphidocelis subcapitata) and daphnids (Daphnia magna). researchgate.net
The toxicity of dyes can vary significantly between different chemical structures and organisms. For example, a study on new direct dyes found that C.I. Direct Blue 218 was highly toxic to daphnids. epa.gov Methylene (B1212753) blue, another blue dye, showed significant acute and chronic toxic effects on Daphnia magna.
Table 2: Aquatic Ecotoxicity Data for Selected Anthraquinone and Other Dyes
| Dye | Organism | Endpoint | Value | Source |
|---|---|---|---|---|
| Emodin (Anthraquinone) | Daphnia similis | EC50 | 130 µg/L | helsinki.fi |
| Emodin (Anthraquinone) | Zebrafish (Danio rerio) embryos | LC50 | 25 µg/L | helsinki.fi |
| Methylene Blue | Daphnia magna | 48h-EC50 | 61.5 ± 2.3 µg/L | |
| Methylene Blue | Daphnia magna | 24h-LC50 | 149.0 ± 2.2 µg/L | |
| Disperse Blue 3 (Anthraquinone) | P. subcapitata (algae) | IC50 | 0.5 mg/L | helsinki.fi |
Specific terrestrial ecotoxicity assessments and studies on the impact of this compound on soil microbial communities are lacking. However, research indicates that textile dyes can have a significant impact on soil health. The introduction of textile dyes into the soil can reduce microbial activity, diversity, and richness, thereby altering the structure of the soil bacterial community. researchgate.net An increase in the concentration of textile dyes in soil has been correlated with changes in the relative abundance of different bacterial phyla. For example, the relative abundance of Firmicutes and Bacteroides may increase, while Proteobacteria, Chloroflexi, and Nitrospirae may decrease. researchgate.net Such changes can affect important soil processes like element cycling, which are crucial for maintaining soil ecological balance. researchgate.net
Advanced Remediation and Decolorization Technologies
While specific studies on the remediation of this compound are scarce, a wide range of technologies have been investigated for the treatment of wastewater containing other anthraquinone and solvent dyes. These technologies can be broadly categorized into physical, chemical, and biological methods. nih.govekb.egmdpi.commdpi.com
Advanced Oxidation Processes (AOPs): AOPs are highly effective for the degradation of complex organic molecules like dyes. atlantis-press.com These processes rely on the generation of highly reactive hydroxyl radicals.
Photocatalysis: The use of semiconductors like titanium dioxide (TiO₂) under UV irradiation has been shown to effectively decolorize and degrade anthraquinone dyes such as Acid Blue 25. proquest.com The efficiency of this process can be influenced by factors like catalyst concentration, pH, and the presence of other substances in the wastewater. proquest.com
Ozonation: Ozone is a powerful oxidizing agent that can effectively decolorize anthraquinone dyes by destroying their chromophoric groups. atlantis-press.com The combination of ozone with UV light or other catalysts can enhance the degradation process. atlantis-press.com
Fenton and Photo-Fenton Processes: The Fenton reaction, which involves hydrogen peroxide and ferrous ions, is another effective AOP for dye degradation. atlantis-press.com The efficiency of this process is highly pH-dependent, with optimal results often observed at acidic pH. atlantis-press.com
Biological Treatment: Microbial degradation offers an environmentally friendly and cost-effective approach to dye remediation.
Bacterial Degradation: Various bacterial strains have been shown to decolorize and degrade anthraquinone dyes. For example, a consortium of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa demonstrated enhanced decolorization of Indanthrene Blue RS. nih.gov The process often involves oxidoreductive enzymes. nih.gov
Fungal Degradation: White-rot fungi are particularly effective in degrading a wide range of dyes due to their ligninolytic enzyme systems. nih.gov For example, Marasmius sp. BBKAV79 was able to completely decolorize Navy blue HER dye within 24 hours. nih.gov
Physical Methods:
Adsorption: Adsorption onto materials like activated carbon is a common method for removing dyes from wastewater. nih.gov The high surface area and porous structure of activated carbon make it an effective adsorbent for a variety of dyes. nih.gov
Membrane Filtration: Technologies such as ultrafiltration and reverse osmosis can be used to separate dyes from wastewater. nih.gov
Table 3: Overview of Remediation Technologies for Anthraquinone and Similar Dyes
| Technology | Mechanism | Example Application (Dye) | Key Findings | Source |
|---|---|---|---|---|
| UV/TiO₂ Photocatalysis | Generation of hydroxyl radicals | Acid Blue 25 | 85% decolorization in ultra-pure water. | proquest.com |
| Ozonation | Direct and indirect oxidation | Anthraquinone dyes | Over 87.1% decolorization in 20 minutes. | atlantis-press.com |
| Fenton Oxidation | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ | Direct Blue 15 | Complete decolorization within 50 minutes under optimal conditions. | atlantis-press.com |
| Bacterial Consortium | Enzymatic degradation | Indanthrene Blue RS | Enhanced decolorization rate compared to individual strains. | researchgate.netnih.gov |
| Fungal Decolorization | Ligninolytic enzymes | Navy blue HER | 91.25% decolorization of 50 mg/L solution. | nih.gov |
| Adsorption | Surface binding | Various dyes | Effective removal, dependent on adsorbent properties. | nih.govmdpi.com |
Biodegradation of this compound by Microbial Consortia and Isolated Strains
The biological degradation of dyes is considered an environmentally friendly and cost-effective alternative to chemical and physical methods. nih.gov Microbial consortia, or mixed microbial communities, often exhibit enhanced degradation capabilities compared to isolated strains because different species can perform complementary metabolic functions, leading to a more complete breakdown of complex dye molecules. frontiersin.org
Research into the biodegradation of anthraquinone dyes has demonstrated the efficacy of various bacterial and fungal consortia. For instance, a bacterial consortium comprising Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa (consortium-BP) was developed and showed enhanced decolorization of Indanthrene Blue RS, another anthraquinone dye. nih.gov This consortium achieved a high rate of decolorization within 9 hours under aerobic conditions. nih.gov The synergistic action within a consortium allows for the targeting of different parts of the aromatic structure of the dye or the utilization of metabolites produced by other members of the community, facilitating more extensive degradation. frontiersin.org The general mechanism for bacterial degradation of anthraquinone dyes involves a reduction reaction where enzymes catalyze the cleavage of the dye's conjugated bond system, leading to the loss of its chromophore. nih.gov The resulting aromatic hydrocarbons are then further broken down, ideally into carbon dioxide and water. nih.gov
| Microbial Species in Consortium | Target Anthraquinone Dye | Key Findings | Reference |
|---|---|---|---|
| Bacillus flexus TS8, Proteus mirabilis PMS, Pseudomonas aeruginosa NCH | Indanthrene Blue RS | Enhanced decolorization rate compared to individual strains; >80% TOC and COD removal. | nih.gov |
| Galactomyces geotrichum, Brevibacillus laterosporus | Golden Yellow HER | Effective decolorization under sequential aerobic and microaerophilic conditions. | frontiersin.org |
The enzymatic breakdown of anthraquinone dyes relies on various oxidoreductive enzymes, which differ from the azoreductases that are key to degrading azo dyes. Key enzymes involved in the degradation of the anthraquinone structure include laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), particularly in fungi like white-rot fungi. biotechnologia-journal.org These enzymes have a low substrate specificity, allowing them to act on a wide range of aromatic compounds, including dyes. biotechnologia-journal.org
To enhance the efficiency of microbial decolorization, various physicochemical parameters must be optimized. Factors such as pH, temperature, dye concentration, and the availability of co-substrates (carbon and nitrogen sources) significantly influence microbial activity and enzymatic performance. bohrium.com For the consortium-BP degrading Indanthrene Blue RS, the optimal temperature was found to be 35°C and the optimal pH was 10. bohrium.com
The addition of supplementary carbon and nitrogen sources, such as glucose and yeast extract, can significantly boost decolorization efficacy. bohrium.com Interestingly, the use of agricultural waste extracts has also been shown to increase the efficiency of the process, offering a more sustainable and cost-effective approach. bohrium.com Decolorization rates tend to decrease at very high dye concentrations, which can be toxic to the microorganisms or block enzyme active sites. nih.govbohrium.com Bioreactor design is critical for scaling up these processes for industrial wastewater treatment. Both batch and continuous treatment systems are being explored, with microbial decolorization of anthraquinone dyes proving most effective under anaerobic conditions, which can be followed by an aerobic stage to further degrade the aromatic intermediates. frontiersin.org
| Parameter | Optimal Value/Condition | Effect | Reference |
|---|---|---|---|
| Temperature | 35°C | Maximizes microbial metabolic and enzymatic activity. | bohrium.com |
| pH | 10 | Provides the most favorable condition for maximum decolorization activity. | bohrium.com |
| Co-substrate (Carbon) | Glucose | Enhances microbial growth and provides reducing power for degradation. | bohrium.com |
| Co-substrate (Nitrogen) | Yeast Extract | Supports robust microbial growth and enzyme production. | bohrium.com |
A critical aspect of any bioremediation strategy is to ensure that the degradation process detoxifies the effluent. The aromatic amines and other intermediates formed during dye breakdown can sometimes be more toxic than the parent compound. Therefore, rigorous toxicity assessment of the treated water is essential. Phytotoxicity tests, which assess the germination and growth of plants (e.g., seeds), and microbiological assays are common methods used.
Studies on the metabolites formed after the degradation of the anthraquinone dye Indanthrene Blue RS by a bacterial consortium revealed the non-toxic nature of the final products. nih.gov This indicates successful mineralization of the dye into harmless substances. Such assessments are crucial because even after effective color removal, residual toxicity in the effluent could pose a potential risk to the receiving ecosystem. researchgate.net
Advanced Oxidation Processes (AOPs) for Degradation and Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.com AOPs are particularly effective for treating complex and recalcitrant molecules like anthraquinone dyes that are resistant to conventional biological treatment. atlantis-press.com
Several AOPs have been shown to be effective for this class of dyes:
Ozonation: Ozone (O3) treatment has been proven to be highly effective in the decolorization of anthraquinone dyes, with studies showing decolorization efficiency reaching over 87% within 20 minutes. atlantis-press.com
UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has been successfully used to degrade monoazo, diazo, and anthraquinone dyes, leading to rapid decolorization. science.gov
Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes utilize persulfates, activated by methods like UV irradiation, to produce sulfate radicals (SO₄•⁻), which are powerful oxidants. SR-AOPs have been effectively applied to the degradation of anthraquinone dyes like Acid Blue 129. researchgate.net
While AOPs can effectively mineralize dyes, they can also lead to the formation of various by-products, necessitating further study to ensure the complete elimination of toxicity. researchgate.net
Adsorption and Membrane Separation Technologies for Dye Removal
In addition to degradation methods, physical separation technologies are widely used for dye removal from textile effluents. These methods transfer the dye from the liquid phase to a solid phase (adsorption) or separate it using a physical barrier (membrane filtration).
Adsorption: This technique involves the use of adsorbents with a high surface area to bind dye molecules. While specific studies on the adsorption of this compound are limited, the general principle is applicable. Various materials, including activated carbon, clays, and bio-adsorbents, are used to adsorb dyes from wastewater. The efficiency of adsorption depends on factors like pH, temperature, and the chemical structure of the dye and adsorbent.
Membrane Separation: Membrane technologies, such as ultrafiltration and nanofiltration, can effectively separate dye molecules from water. Cellophane-based membranes have been identified as a potential technology for the purification of aqueous media containing various pollutants, including this compound. researchgate.net These processes are often used in combination with other treatment methods to achieve high levels of water purity for potential reuse.
Toxicological and Safety Assessment Research Academic Focus
In Vitro Mutagenicity and Genotoxicity Studies
The initial assessment of the mutagenic potential of many chemical compounds, including anthraquinone (B42736) dyes like Solvent Blue 59, often begins with the bacterial reverse mutation assay, known as the Ames test. service.gov.uk This test utilizes several strains of Salmonella typhymurium to detect gene mutations. service.gov.uk For many anthraquinone compounds, the results of the Ames test have been negative, suggesting a lack of mutagenic activity in these bacterial systems. researchgate.netresearchgate.net However, it is widely recognized that a negative result in the Ames test alone is not sufficient to conclude that a substance is non-genotoxic. service.gov.ukoup.com
Subsequent investigations into the genotoxicity of anthraquinone derivatives have employed in vitro mammalian cell assays, such as the chromosome aberration test. nih.govnih.gov This assay is crucial for identifying chemicals that can cause structural damage to chromosomes, a type of genotoxicity known as clastogenicity. nih.govnih.gov In contrast to the negative results often seen in the Ames test, some anthraquinone dyes have shown positive results in mammalian chromosome aberration tests, particularly at higher concentrations. mdpi.com These studies are typically conducted using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. nih.govnih.gov The discrepancy between the findings of the Ames test and chromosome aberration assays highlights the importance of using a battery of in vitro tests to thoroughly evaluate the genotoxic potential of a substance. service.gov.uk
Interactive Data Table: Comparative in Vitro Genotoxicity of Anthraquinone Dyes
| Test System | Endpoint Measured | Typical Result for some Anthraquinone Dyes |
| Salmonella typhymurium (Ames Test) | Gene Mutation | Negative |
| Mammalian Cells (e.g., CHO) | Chromosome Aberrations | Positive |
Research into how anthraquinone dyes may damage DNA has pointed to several potential mechanisms. One significant pathway is the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. youtube.com The chemical structure of anthraquinone allows it to undergo redox cycling, a process that can produce superoxide (B77818) radicals and other ROS. youtube.com These highly reactive molecules can attack DNA, leading to lesions such as single- and double-strand breaks and base modifications. nih.govnih.gov
Another proposed mechanism of DNA damage is intercalation, where the planar anthraquinone molecule inserts itself between the base pairs of the DNA double helix. This can disrupt normal DNA replication and transcription processes. researchgate.net When DNA damage occurs, cells activate a complex network of DNA repair pathways to correct the lesions and maintain genomic stability. nih.govresearchgate.netmdpi.com These pathways include base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair mechanisms like homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.gov However, if the DNA damage is extensive or the repair pathways are overwhelmed, it can lead to mutations, genomic instability, and potentially cell death. researchgate.netmdpi.com
In Vivo Toxicity and Carcinogenicity Studies on Anthraquinone Dyes
In the kidneys, observed effects can include the accumulation of hyaline droplets in the renal tubules. researchgate.netnih.gov Liver toxicity may manifest as hepatocellular hypertrophy, which is an increase in the size of liver cells. researchgate.netnih.govnih.gov Additionally, some studies have reported increased liver and kidney weights in animals exposed to certain anthraquinone dyes. nih.gov Anemia has also been noted as a potential effect in female rats in some sub-chronic studies. researchgate.netnih.gov
The carcinogenic potential of anthraquinone and its derivatives has been a subject of significant research. nih.govnih.gov Studies have shown that the carcinogenicity of these compounds can vary depending on the specific chemical structure. nih.govnih.gov For instance, the parent compound, anthraquinone, has been associated with tumors in the kidney, liver, and urinary bladder in rats. nih.gov
The structure-activity relationship is a key factor in determining the target organs for carcinogenicity. nih.govnih.gov The type and position of substituent groups on the anthraquinone ring can influence its metabolic activation and subsequent carcinogenic activity. nih.govnih.gov For example, the addition of an amino group can alter the carcinogenic profile. nih.gov The proposed mechanisms for tumorigenesis often involve the induction of chronic inflammation and cell proliferation in the target organs, which can be exacerbated by the genotoxic effects of the compound or its metabolites. nih.gov It is important to note that some anthraquinone preparations used in carcinogenicity studies have been found to be contaminated with mutagenic substances, which can confound the interpretation of the results. researchgate.net
Exposure to certain anthraquinone dyes can lead to hypersensitivity reactions, particularly skin allergies. ntis.govnj.gov If an individual develops an allergy to an anthraquinone-based substance, subsequent exposure, even at very low levels, can trigger an allergic skin reaction, such as itching and a rash. nj.gov This type of reaction is a form of immunostimulation, where the immune system overreacts to a substance that it perceives as harmful. interesjournals.org
Elucidation of Mechanistic Toxicology and Adverse Outcome Pathway (AOP) Development
The mechanistic toxicology of this compound, an anthraquinone dye, is an area of ongoing scientific investigation aimed at understanding the molecular and cellular interactions that lead to its observed toxicological effects. guidechem.com According to its classification under the Globally Harmonized System (GHS), the compound is a known skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). guidechem.com The primary focus of mechanistic research is to determine the sequence of biological events that connect the initial chemical exposure to these adverse outcomes.
For anthraquinone dyes as a class, toxicological concerns can include allergenicity, mutagenicity, and carcinogenicity. ntis.gov Research into similar dyes has shown that their chemical structure, molecular size, and functional groups can influence cellular toxicity and oxidative damage. nih.gov Some studies on other disperse dyes have demonstrated mechanisms involving the impairment of cell viability and mitochondrial respiration. nih.gov For certain anthraquinone derivatives, the generation of reactive oxygen species (ROS) has been identified as a key mechanism of photo-induced toxicity, leading to oxidative stress within cells. researchgate.netresearchgate.net These findings suggest that the toxicological profile of this compound could involve similar pathways, such as direct cell membrane disruption, mitochondrial dysfunction, or the induction of oxidative stress, which can lead to inflammatory responses manifesting as skin, eye, and respiratory irritation.
The development of an Adverse Outcome Pathway (AOP) provides a structured framework for organizing this mechanistic knowledge. An AOP links a Molecular Initiating Event (MIE) through a series of causally connected Key Events (KEs) at various levels of biological organization to a final Adverse Outcome (AO) relevant for risk assessment. epa.gov While a formally endorsed AOP for this compound has not been established, a hypothetical AOP for its known irritant effects can be constructed based on established AOPs for skin and respiratory sensitization. nih.govsemanticscholar.orgnih.govaltex.org
Table 1: Hypothetical Adverse Outcome Pathway for this compound-Induced Skin Irritation
| AOP Component | Description |
|---|---|
| Molecular Initiating Event (MIE) | Direct interaction of this compound molecules with proteins and lipids in the epidermal layers of the skin. This may involve covalent binding (haptenation) or non-covalent interactions that disrupt cellular membranes. altex.org |
| Key Event 1 (KE1) | Activation of keratinocytes and other skin cells, leading to the release of cellular danger signals and inflammatory mediators (e.g., cytokines, chemokines). nih.gov |
| Key Event 2 (KE2) | Infiltration and activation of immune cells, such as dendritic cells and T-cells, in response to the inflammatory signals. |
| Key Event 3 (KE3) | Tissue-level disruption, including vasodilation, increased vascular permeability, and edema, caused by the sustained inflammatory response. |
| Adverse Outcome (AO) | Manifestation of clinical signs of skin irritation, such as erythema (redness), edema (swelling), and discomfort, consistent with allergic contact dermatitis. dermnetnz.org |
A similar pathway could be conceptualized for respiratory irritation, where the MIE would be the interaction of inhaled dye particles with epithelial cells in the respiratory tract, leading to an inflammatory cascade resulting in respiratory symptoms. nih.govresearchgate.net Further research, including in vitro cell-based assays and in silico modeling, is necessary to validate these proposed pathways and quantify the relationships between key events.
Development of Advanced Risk Assessment Methodologies and Exposure Mitigation Strategies in Research and Industrial Settings
The potential health effects associated with this compound necessitate robust risk assessment and management frameworks in both research and industrial settings. researchgate.netacs.org Advanced risk assessment methodologies are moving beyond simple hazard identification to incorporate quantitative exposure data and predictive modeling to better characterize risks to human health. nih.govsantos.comindustrialchemicals.gov.au
One advanced approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdntb.gov.ua These computational models predict the toxicological properties of a chemical based on its molecular structure. For classes of dyes, QSAR models have been developed to predict endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity, which can be invaluable for screening and prioritizing chemicals for further testing when empirical data is limited. nih.govnih.govfrontiersin.org Another key area is the development of sophisticated exposure models, which estimate the extent of worker or environmental exposure during manufacturing and use, providing critical data for risk characterization. ecetoc.orgepa.gov
Based on a thorough risk assessment, a hierarchy of controls is implemented to mitigate exposure. These strategies are critical in industrial settings where powdered dyes are handled, as manual transfer processes can generate significant amounts of airborne dust. cdc.govtandfonline.com
Table 2: Exposure Mitigation Strategies for this compound
| Control Type | Specific Strategy and Research Findings |
|---|---|
| Engineering Controls | Ventilation: Local Exhaust Ventilation (LEV) is paramount. Research by the National Institute for Occupational Safety and Health (NIOSH) shows that semi-downdraft ventilation booths, which use a vertical air shower to push dust away from the worker's breathing zone, are highly effective. cdc.govtandfonline.comcdc.gov All weighing and dispensing of powdered dye should occur within such a ventilated enclosure. hse.gov.ukContainer Design: The use of shorter bulk containers (e.g., 25 inches in height) prevents workers from having to place their heads inside the drum during scooping, which significantly reduces exposure to high concentrations of dust. tandfonline.comcdc.gov |
| Administrative Controls | Work Practices: Workers should use slow, deliberate movements to minimize dust generation. The height and distance over which the dye powder is dropped or transported should be kept to a minimum. cdc.govHousekeeping: Regular cleaning of workspaces with appropriate methods (e.g., vacuuming with HEPA filters, not dry sweeping) is essential to prevent the accumulation of dye dust on surfaces. hse.gov.ukWorker Training: Employees must be informed about the specific hazards of this compound, including its irritant and potential sensitization properties, the early symptoms of exposure, and the proper use of all control measures. hse.gov.uk |
| Personal Protective Equipment (PPE) | Respiratory Protection: In situations where engineering controls cannot maintain exposure below occupational limits, or during non-routine tasks like cleaning spills, appropriate respiratory protection (e.g., N95 dust mask) is required. chemicalbook.comEye Protection: Tightly fitting safety goggles with side-shields are necessary to prevent eye contact and serious irritation. chemicalbook.comSkin Protection: Chemical-impermeable gloves and protective clothing, such as long-sleeved shirts and aprons, should be worn to prevent skin contact. cdc.govchemicalbook.com |
The combination of these controls has been shown to reduce worker exposure to dye dust by as much as 70%. cdc.govcdc.gov Continuous monitoring and adherence to these strategies are essential for ensuring a safe working environment.
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing Solvent Blue 59 with high purity?
- Methodological Answer : Prioritize solvent selection (e.g., polarity, boiling point) and purification techniques such as recrystallization, guided by solubility data at varying temperatures . Characterize purity using HPLC (>98% by area) or GC-MS, and validate structural integrity via H/C NMR and UV-Vis spectroscopy (λmax ≈ 590–610 nm in toluene). Cross-reference synthetic protocols from primary literature, ensuring reproducibility by adhering to documented reaction conditions (e.g., temperature, catalyst loading) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm λmax in solvents like toluene or dichloromethane; compare with literature values (±5 nm tolerance) .
- NMR Spectroscopy : Analyze H NMR for aromatic proton splitting patterns and C NMR for carbonyl signals (δ ≈ 170–180 ppm). Use deuterated solvents (e.g., CDCl3) to avoid interference .
- Mass Spectrometry : Validate molecular ion peaks (m/z ≈ 350–400 Da) and fragmentation patterns against theoretical simulations .
Q. How can solubility discrepancies in this compound be minimized during experimental design?
- Methodological Answer : Systematically test solvents (e.g., toluene, hexane, ethanol) under controlled temperatures (25°C ± 0.5°C) using gravimetric analysis. Document solvent purity (≥99.5%) and pre-saturate solutions to avoid metastable states. Cross-validate results with Hansen solubility parameters (δD, δP, δH) and reference databases like PubChem .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported photodegradation rates of this compound?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized light sources (e.g., 300–800 nm, 1000 lux) and inert atmospheres (N2 or Ar) to isolate environmental variables .
- Analytical Validation : Use LC-MS to track degradation byproducts and quantify half-life (t1/2) with kinetic modeling (pseudo-first-order assumptions). Compare activation energies (Ea) across studies using Arrhenius plots .
- Statistical Reconciliation : Apply ANOVA to assess inter-laboratory variability in experimental setups (e.g., light intensity calibration errors) .
Q. How can computational modeling predict the solvatochromic behavior of this compound in novel solvent systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to correlate with λmax shifts .
- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., hydrogen bonding in polar aprotic solvents) using force fields like OPLS-AA. Validate predictions against experimental UV-Vis data (±3 nm error margin) .
- Machine Learning : Train models on published solvatochromic datasets (e.g., Kamlet-Taft parameters) to predict λmax in untested solvents .
Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?
- Methodological Answer :
- Solvent Substitution : Replace hazardous solvents (e.g., chlorobenzene) with bio-based alternatives (e.g., limonene) using solvent selection guides like CHEM21 .
- Energy Efficiency : Optimize reaction conditions (e.g., microwave-assisted synthesis at 80°C vs. reflux at 120°C) to reduce energy consumption by ≥30% .
- Waste Minimization : Employ catalytic systems (e.g., heterogeneous catalysts) to improve atom economy (>85%) and reduce byproduct formation .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct replicate runs (n ≥ 5) under identical heating rates (e.g., 10°C/min) to determine decomposition onset temperatures (±2°C). Normalize data to account for instrument calibration drift .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies (Ea) and identify outliers in literature data .
- Contextual Review : Scrutinize experimental conditions (e.g., sample purity, atmosphere) in conflicting studies to isolate variables affecting stability .
Experimental Design for Novel Applications
Q. What methodologies enable the study of this compound’s interactions with polymeric matrices for optoelectronic applications?
- Methodological Answer :
- Dispersion Optimization : Use sonication (20 kHz, 30 min) to achieve homogeneous dye-polymer blends (e.g., PMMA or PS). Characterize via SEM/EDS to confirm uniform distribution .
- Photophysical Testing : Measure fluorescence quantum yield (ΦF) using integrating spheres and compare with neat solvent data. Correlate results with DFT-predicted excited-state lifetimes .
- Accelerated Aging : Expose samples to 85°C/85% RH for 500 hours; monitor optical density (OD) decay to assess environmental resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
